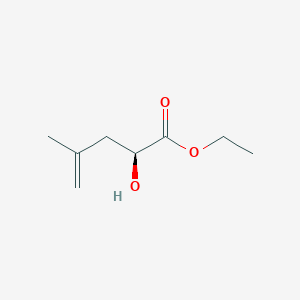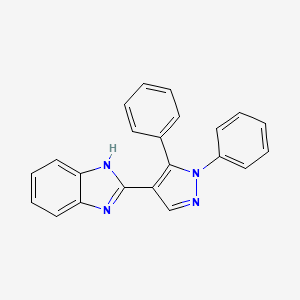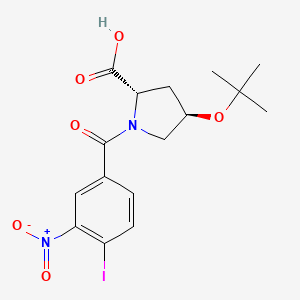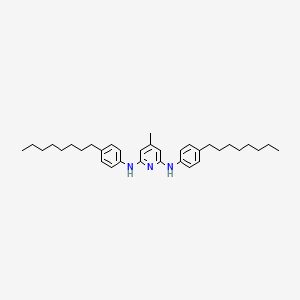
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine is a chemical compound with the molecular formula C34H49N3 and a molecular weight of 499.77 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with methyl and octylphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine involves several steps. One common method includes the reaction of 4-octylphenylamine with 4-methyl-2,6-dichloropyridine under specific conditions . The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve continuous-flow synthesis techniques to enhance yield and efficiency .
Chemical Reactions Analysis
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and amines .
Scientific Research Applications
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylpyridine: This compound has a similar pyridine core but different substituents, leading to distinct chemical properties and applications.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another related compound with different functional groups, used in polymer chemistry.
Properties
CAS No. |
469898-07-5 |
|---|---|
Molecular Formula |
C34H49N3 |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
4-methyl-2-N,6-N-bis(4-octylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C34H49N3/c1-4-6-8-10-12-14-16-29-18-22-31(23-19-29)35-33-26-28(3)27-34(37-33)36-32-24-20-30(21-25-32)17-15-13-11-9-7-5-2/h18-27H,4-17H2,1-3H3,(H2,35,36,37) |
InChI Key |
TWNKCJFMLWDALC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NC2=CC(=CC(=N2)NC3=CC=C(C=C3)CCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
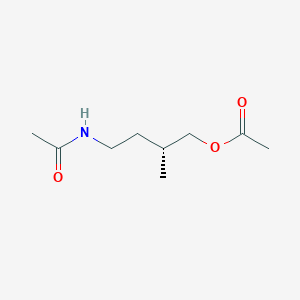
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
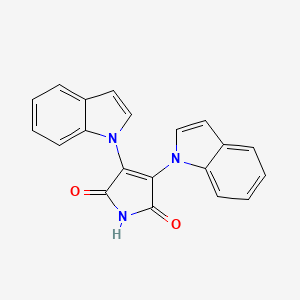
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
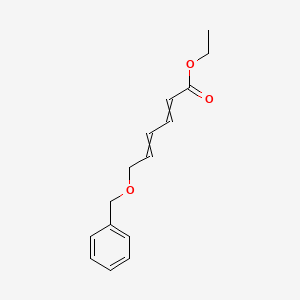
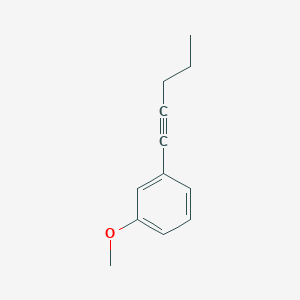

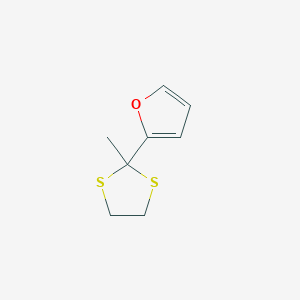
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
